9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898422-25-8
Cat. No.: VC4721445
Molecular Formula: C21H19N5O4
Molecular Weight: 405.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898422-25-8 |
|---|---|
| Molecular Formula | C21H19N5O4 |
| Molecular Weight | 405.414 |
| IUPAC Name | 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O4/c1-3-30-13-10-8-12(9-11-13)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
| Standard InChI Key | CSGBNJQIZTVVQY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 9-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: 869069-21-6) is defined by a purine core modified at positions 2, 6, 8, and 9 . Key substituents include:
-
Position 2: A 2-methoxyphenyl group, introducing steric bulk and electronic effects due to the methoxy (-OCH₃) moiety.
-
Position 6: A carboxamide (-CONH₂) group, enhancing hydrogen-bonding potential.
-
Position 8: An oxo (=O) group, contributing to the molecule’s planar conformation.
-
Position 9: A 4-ethoxyphenyl group, with the ethoxy (-OC₂H₅) substituent influencing lipophilicity and metabolic stability .
The molecular formula is C₂₁H₁₉N₅O₄, yielding a molecular weight of 405.41 g/mol . While solubility data remain unreported, analogous purine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility, a property likely shared by this compound.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of this compound follows multi-step protocols common to purine derivatives. A representative route involves:
-
Purine Core Formation: Condensation of formamide with glyoxal and urea under acidic conditions generates the purine scaffold.
-
Substituent Introduction:
-
Position 9: Friedel-Crafts alkylation using 4-ethoxyphenyl magnesium bromide in tetrahydrofuran (THF) at −78°C.
-
Position 2: Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid in the presence of palladium catalysts .
-
Position 6: Carboxamide formation via reaction with ammonium chloride in a mixed solvent system .
-
Pharmacological Applications
Antiproliferative Effects
Mechanistic studies indicate that substituted purines induce apoptosis via:
-
Downregulation of phospho-Src and phospho-Rb, disrupting cell cycle progression .
-
Activation of caspase-3/7, promoting programmed cell death in hepatocellular carcinoma models .
Comparative Analysis with Structural Analogs
Modifications at positions 2 and 9 significantly alter bioactivity:
| Substituent Position 2 | Substituent Position 9 | IC₅₀ (MCF7, µM) |
|---|---|---|
| 4-Methoxyphenyl | 4-Ethoxyphenyl | 0.12 |
| 2-Methoxyphenyl | 4-Ethoxyphenyl | 0.08 |
| 2-Chlorophenyl | 4-Ethoxyphenyl | 1.4 |
The 2-methoxyphenyl group enhances potency, likely due to improved target binding via π-π interactions .
Stability and Metabolic Profile
In Vitro Stability
Incubation with human liver microsomes reveals a half-life (t₁/₂) of 120 minutes for related compounds, suggesting moderate hepatic stability. Primary metabolites result from O-demethylation of the methoxy groups, as identified by mass spectrometry.
CYP450 Interactions
This compound inhibits CYP3A4 (IC₅₀ = 12 µM), warranting caution in polypharmacy scenarios .
Future Directions
-
In Vivo Efficacy Studies: Rodent models of breast and liver cancer to validate preclinical potential.
-
Structure-Activity Relationship (SAR) Optimization: Systematic variation of ethoxy and methoxy groups to enhance potency and reduce toxicity.
-
Formulation Development: Nanocrystal or liposomal formulations to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume